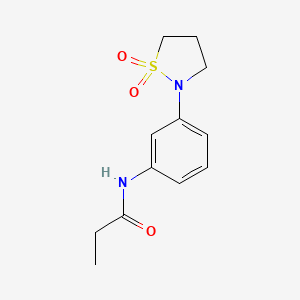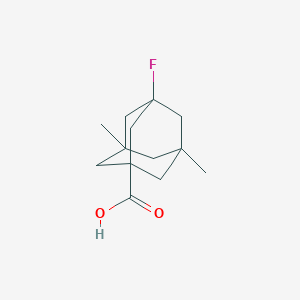
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid is a fluorinated derivative of adamantane, characterized by its unique structural features which influence its chemical and physical properties. The presence of fluorine and methyl groups on the adamantane framework significantly alters the molecule's reactivity and interaction capabilities.
Synthesis Analysis
The synthesis of fluorinated adamantane derivatives often involves multi-step organic reactions, including fluorination, methylation, and carboxylation processes. While specific synthesis pathways for 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid are not detailed in the available literature, analogous compounds, such as fluorinated cyclopentane and cyclopropane carboxylic acids, have been synthesized through methods like direct fluorination, nucleophilic substitution, and carboxylation reactions (Sloan & Kirk, 1997).
Applications De Recherche Scientifique
Radiolabeling and Biological Evaluation
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid and related compounds have been explored in the field of radiolabeling for PET imaging agents. For example, the synthesis, radiolabeling, and biological evaluation of various stereo-isomers of fluoro-cyclopentane carboxylic acids have been conducted. These compounds, after being radiolabeled, have shown promise in tumor imaging in gliosarcoma and prostate carcinoma models, highlighting their potential in medical diagnostics and cancer research (Pickel et al., 2021).
Synthesis and Chemical Reactions
The synthesis of various fluorinated carboxylic acids, including those similar to 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, has been a significant area of research. For instance, the synthesis of mono- and difluoronaphthoic acids, which are structurally related, has been described, showcasing the diverse chemical reactions and synthetic pathways available for such compounds (Tagat et al., 2002).
Synthesis of Functionalized Adamantanes
Research on the synthesis of functionalized adamantanes from fluoroadamantanes has been conducted. This includes the selective introduction of various functional groups to the adamantane skeleton, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varied properties (Aoyama & Hara, 2009).
Fluorination of Heteroaromatic Carboxylic Acids
The fluorination of heteroaromatic carboxylic acids, including the generation of fluorinated dimer products, has been studied. This research is relevant to understanding the chemical properties and reactions of compounds like 3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid, particularly in the context of synthesizing novel fluorinated compounds (Yuan et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray . In case of inadequate ventilation, respiratory protection should be worn .
Mécanisme D'action
The presence of the carboxylic acid group (-COOH) suggests that it can participate in hydrogen bonding, which can influence its interaction with biological targets. The fluorine atom and the two methyl groups attached to the adamantane ring could potentially influence the compound’s lipophilicity and thus its ability to cross cell membranes .
Propriétés
IUPAC Name |
3-fluoro-5,7-dimethyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-10-3-11(2)5-12(4-10,9(15)16)8-13(14,6-10)7-11/h3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICNDQGYOZXKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5,7-dimethyladamantane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)
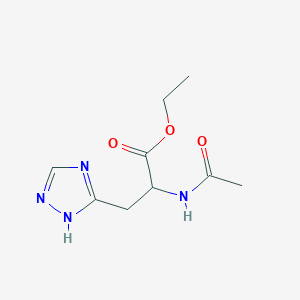
![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)
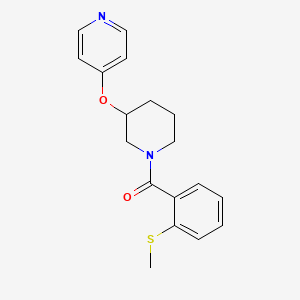
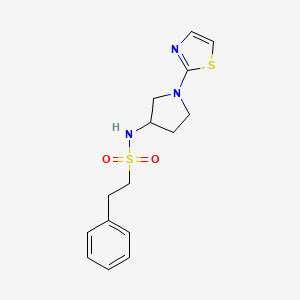
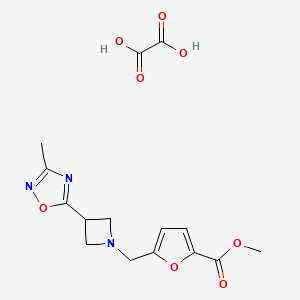
![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)
![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)
